![molecular formula C6H8BNO2 B066605 5-Methylpyridine-3-boronic acid CAS No. 173999-18-3](/img/structure/B66605.png)
5-Methylpyridine-3-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acids and esters, including derivatives like 5-methylpyridine-3-boronic acid, often involves regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate starting from appropriate dihalopyridines. This method has been demonstrated to produce boronic acids and esters with high specificity and yield, offering a strategic approach to generating new libraries of pyridine derivatives (Bouillon et al., 2003).
Molecular Structure Analysis
The structural analysis of boronic acids, including this compound, reveals that these compounds can form diverse hydrogen-bonded architectures in the solid state. These structures can range from one-dimensional (1D) to three-dimensional (3D) networks, facilitated by interactions like hydrogen bonding and π-π stacking. Such structural versatility is crucial for their application in materials science and supramolecular chemistry (Rodríguez-Cuamatzi et al., 2009).
Chemical Reactions and Properties
This compound participates in Suzuki coupling reactions, a key reaction for the formation of carbon-carbon bonds. This reactivity is a hallmark of boronic acids, making them indispensable in the synthesis of complex organic molecules. The ability to undergo such coupling reactions expands the utility of this compound in organic synthesis, including the creation of pyridine libraries which are essential in drug discovery and materials science (Bouillon et al., 2003).
Physical Properties Analysis
The physical properties of boronic acids, including solubility, melting point, and crystallinity, are crucial for their handling and application in synthesis. For instance, the crystalline nature of some boronic acids enhances their stability and ease of use in cross-coupling reactions. These properties are dependent on the molecular structure, with substituents on the pyridine ring influencing the overall physical behavior of the compound.
Chemical Properties Analysis
Chemically, this compound exhibits typical boronic acid reactivity, such as forming reversible covalent bonds with diols and participating in condensation reactions. These properties are leveraged in sensing applications, where boronic acids act as receptors for sugar molecules, and in the synthesis of heterocyclic compounds, highlighting their versatility in both organic synthesis and analytical chemistry applications.
Scientific Research Applications
Electrochemical Oxidation Applications : A study by Iniesta et al. (2001) explored the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode. This research is significant for electroorganic synthesis and wastewater treatment, demonstrating the potential of boronic acid derivatives in environmental applications (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Boronic Acid in Lewis Acid-Base Reactions : Braunschweig et al. (2005) investigated boronic acid's role as a bridging ligand in Lewis acid-base reactions. This study is crucial for understanding the coordination chemistry of boronic acids and their applications in synthesizing complex molecular structures (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005).
Fluorescent Chemosensors : Huang et al. (2012) highlighted the progress of boronic acid sensors for detecting carbohydrates and bioactive substances. This research underscores the importance of boronic acid in developing sensitive and selective fluorescent probes for biomedical applications (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Enantioselective Catalysis : A study by Hashimoto, Gálvez, and Maruoka (2015) described boronic acid catalysis in the highly enantioselective aza-Michael addition of hydroxamic acid. This discovery is pivotal for organic synthesis, offering a new avenue for producing chiral molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Multicomponent Reactions in Synthesis : Dimauro and Kennedy (2007) discussed the synthesis of various amino-imidazopyridines using a microwave-assisted approach that involves boronic acids. This study emphasizes the role of boronic acids in facilitating efficient, rapid synthesis methods in medicinal chemistry (Dimauro & Kennedy, 2007).
Nanotechnology and Macrocycles : Christinat, Scopelliti, and Severin (2007) described the construction of boron-based macrocycles and dendrimers, highlighting boronic acids' utility in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).
Pharmaceutical Applications : Yang, Gao, and Wang (2003) reviewed boronic acid compounds for their potential as pharmaceutical agents, including as enzyme inhibitors and cancer therapy agents. This study illustrates the therapeutic potential of boronic acids in medicine (Yang, Gao, & Wang, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
5-Methylpyridine-3-boronic acid is an organoboron compound that is primarily used in the field of organic synthesis .
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction in which it is used. One common application is in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium) in a process known as transmetalation .
Biochemical Pathways
For example, in Suzuki–Miyaura cross-coupling reactions, it can be used to form carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Result of Action
The result of the action of this compound is the formation of new chemical bonds and the synthesis of new compounds. This is dependent on the specific reaction conditions and the other reactants present .
properties
IUPAC Name |
(5-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REONQWGHSQHTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376382 | |
Record name | 5-Methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173999-18-3 | |
Record name | 5-Methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylpyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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